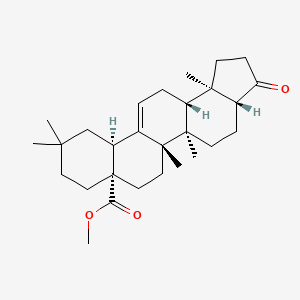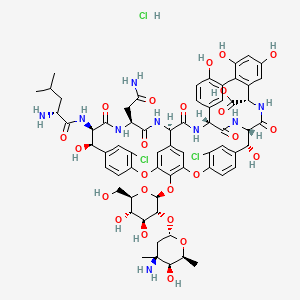
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is a chemical compound known for its significant role in the synthesis of various cephalosporin antibiotics. This compound features a unique structure that includes an acetoxyimino group and an aminothiazolyl ring, which contribute to its reactivity and functionality in pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid typically involves the construction of the aminothiazole ring onto an existing methoxyimino acetic acid derivative. This process is crucial for ensuring the correct stereochemistry of the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress to achieve consistent results .
化学反応の分析
Types of Reactions
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with varying biological activities.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with distinct characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .
科学的研究の応用
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly cephalosporin antibiotics.
Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic uses.
Medicine: It plays a crucial role in the development of antibiotics that target bacterial infections.
作用機序
The mechanism of action of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other cephalosporin antibiotics, which disrupt the integrity of bacterial cell walls and prevent their proliferation .
類似化合物との比較
Similar Compounds
Cefotaxime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Ceftriaxone: Another cephalosporin antibiotic that shares structural similarities and is used to treat a wide range of bacterial infections.
Cefuroxime: A cephalosporin antibiotic with comparable properties and applications in medicine.
Uniqueness
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of various antibiotics and other pharmaceutical agents .
特性
IUPAC Name |
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13)/b10-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMMFBYPFFKFA-YHYXMXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)
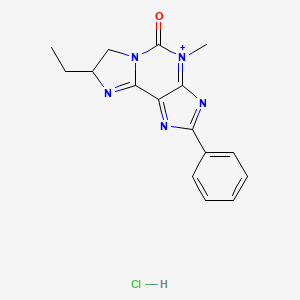
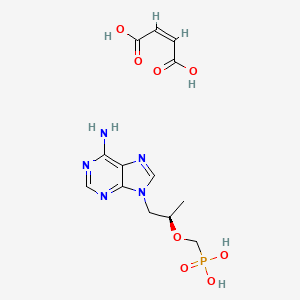
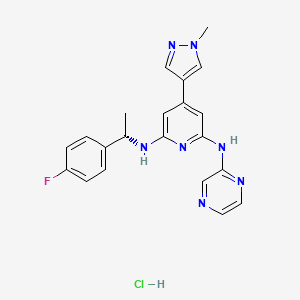

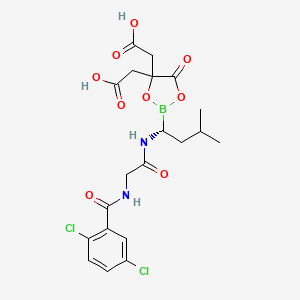
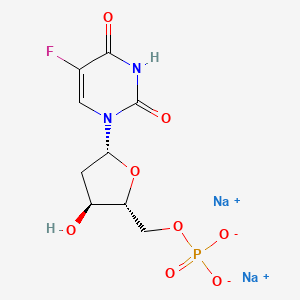
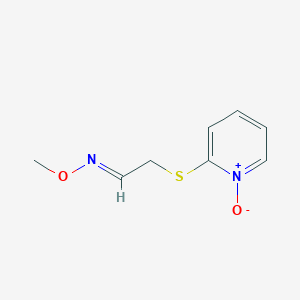
![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)
